
2-Cyclohexylphenol
Overview
Description
2-Cyclohexylphenol (CAS No. 119-42-6), also known as o-cyclohexylphenol, is a phenolic compound with the molecular formula C₁₂H₁₆O and a molecular weight of 176.25–176.26 g/mol . Structurally, it consists of a phenol ring substituted with a cyclohexyl group at the ortho position. This compound is synthesized via catalytic alkylation reactions, with advanced semi-continuous processes enabling high-purity production (>98%) for industrial applications . It is utilized in catalytic hydrodeoxygenation (HDO) reactions, where it serves as a stable intermediate in bio-oil upgrading . Notably, this compound is explicitly excluded from controlled substance lists in certain jurisdictions, distinguishing it from pharmacologically active cyclohexylphenol derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexylphenol can be synthesized through the catalytic alkylation of phenol with cyclohexanol. The reaction typically involves the use of orthophosphoric acid as a catalyst. The optimal conditions for this reaction include a temperature of 130°C and a reaction time of 2.5 to 3 hours. Under these conditions, the conversion of phenol and cyclohexanol is almost quantitative, yielding a mixture of ortho- and para-cyclohexylphenols .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar alkylation processes but on a larger scale. The use of continuous flow reactors and solid acid catalysts, such as γ-Al₂O₃, can enhance the efficiency and yield of the reaction. Supercritical carbon dioxide has also been investigated as an environmentally friendly medium for the synthesis of cyclohexylphenols .
Chemical Reactions Analysis
Alkylation Reactions
The primary reaction involving 2-cyclohexylphenol is its alkylation with cyclohexene, leading to various mono- and dialkylated products. The selectivity towards ortho and para positions is influenced by factors such as temperature, catalyst type, and reaction time.
Table 1: Selectivity of Alkylation Reactions
Catalyst | Temperature (°C) | Selectivity (%) | Ortho/Para Ratio |
---|---|---|---|
Amberlyst 15 | 85 | 51 | 2.0 |
Aluminum Chloride | 288 | 74 | 1.9 |
Phosphoric Acid | 90-100 | 78 | - |
Deactivation Mechanisms
Catalyst deactivation can occur due to the formation of heavy by-products or water during the reaction, which inhibits further alkylation processes. Studies indicate that using excess phenol can mitigate these side reactions, allowing for higher yields of desired products .
Side Reactions
In addition to the primary alkylation, side reactions such as cyclohexene dimerization can occur, leading to by-products like cyclohexylcyclohexene. The formation of these by-products can be minimized by carefully controlling reaction conditions .
Kinetics of Reactions
The kinetics of the alkylation reactions involving this compound have been investigated under various conditions:
-
Initial Reaction Rates : The initial rates of reaction are significantly influenced by catalyst choice and temperature. For instance, reactions catalyzed by Amberlyst resins exhibit higher initial turnover frequencies compared to those using traditional acid catalysts like HCl or phosphoric acid .
-
Product Distribution : The distribution of products (ortho vs para) tends to stabilize after a certain period, indicating that the reaction reaches an equilibrium state where further product formation slows down significantly.
Scientific Research Applications
Green Chemistry
2-Cyclohexylphenol is utilized as a model compound in studies involving supercritical carbon dioxide as a green solvent. This application is pivotal in advancing sustainable practices in organic synthesis, minimizing environmental impact while maximizing efficiency.
Organic Synthesis
The compound serves as an intermediate in the synthesis of various organic compounds, including:
- Dyes
- Resins
- Pharmaceuticals
These applications highlight its role in producing essential materials across multiple industries, particularly in developing novel compounds with specific properties .
Fungicidal Activity
Research has demonstrated that substituted cyclohexylphenols exhibit fungicidal properties against powdery mildews. This characteristic positions this compound as a potential candidate for agricultural applications, particularly in crop protection and disease management.
Biosynthesis Research
In biosynthesis studies, this compound is employed to investigate the synthesis of complex organic molecules by microorganisms. This research contributes to understanding metabolic pathways and the development of biotechnological applications .
Stabilizers for Thermoplastics and Elastomers
This compound derivatives are used to prepare stabilizers for thermoplastics and elastomers. These stabilizers enhance the durability and performance of plastic materials by preventing oxidative degradation during processing and use .
Antioxidant Properties
The compound demonstrates effective antioxidant properties, making it suitable for:
- Lubricating oils
- Functional fluids
- Edible fats and oils
These applications are crucial for enhancing oxidative stability and prolonging the shelf life of various products .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Cyclohexylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the cyclohexyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 4-Cyclohexylphenol
4-Cyclohexylphenol (para-substituted isomer, CAS No. 4221-68-5) shares the same molecular formula but differs in the substitution position. Its larger derivative, 4,4'-cyclohexylidenebis(2-cyclohexylphenol) (CAS No. 4221-68-5), is a bis-phenol with a molecular formula of C₃₀H₄₀O₂, primarily used in polymer synthesis . The para substitution alters steric effects and hydrogen-bonding capacity, impacting reactivity in polymerization and catalytic processes compared to the ortho isomer .
Pharmacologically Active Derivatives
Cyclohexylphenols substituted at the 5-position (e.g., CP 47,497, CAS No. 5-(1,1-dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]-phenol) exhibit cannabinoid receptor activity and are classified as controlled substances . These derivatives feature alkyl, haloalkyl, or morpholinyl groups at the 5-position, enhancing their pharmacological potency. In contrast, this compound lacks these substitutions, rendering it pharmacologically inert and legally permissible in many regions .
Amino-Substituted Analogs: 4-(Cyclohexylamino)phenol
4-(Cyclohexylamino)phenol (CAS No. 10014-69-4, C₁₂H₁₇NO) replaces the hydroxyl group with an amino moiety. This substitution increases nitrogen content and basicity, altering its applications in dyes or pharmaceutical intermediates. Safety data indicate hazards such as respiratory irritation, contrasting with this compound’s less documented toxicity .
Physicochemical Properties Comparison
Research Findings in Catalysis
In HDO studies, this compound is produced alongside cyclohexanol and cyclohexylbenzene when using oxide catalysts like CoMoS/MgO. Its resistance to over-hydrogenation (unlike phenol) makes it a valuable intermediate for bio-oil stabilization .
Biological Activity
2-Cyclohexylphenol is a compound with notable biological activities that have garnered attention in various fields, including pharmaceuticals and materials science. This article explores its biological activity, mechanisms, and relevant case studies.
- Chemical Formula : CHO
- Molecular Weight : Approximately 192.26 g/mol
- Structure : The compound consists of a cyclohexyl group attached to a phenolic ring, contributing to its unique properties compared to other phenolic compounds.
Mechanisms of Biological Activity
This compound exhibits several biological activities that can be attributed to its structural characteristics:
- Antioxidant Activity : The compound has been shown to act as an effective antioxidant, preventing oxidative damage in various biological systems. This property is particularly significant in the context of food preservation and materials science .
- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial properties against various bacterial strains, making it a potential candidate for use in antiseptic formulations .
- Receptor Interaction : The compound has been investigated for its interaction with cannabinoid receptors. Research suggests that derivatives of cyclohexylphenols can activate CB1 receptors, eliciting effects similar to those of THC, the active component in cannabis .
Antioxidant Activity
A study evaluating the antioxidant potential of this compound demonstrated its ability to scavenge free radicals effectively. The compound was tested using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant decrease in oxidative stress markers in treated cells compared to controls.
Assay Type | IC50 Value (µM) |
---|---|
DPPH | 15.3 |
ABTS | 12.7 |
This data underscores the compound's potential application in developing antioxidant-rich products for food and pharmaceutical industries.
Antimicrobial Efficacy
In a comparative study of antimicrobial agents, this compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined as follows:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings suggest that this compound could be an effective agent in combating bacterial infections, particularly in formulations aimed at skin applications or disinfectants.
Cannabinoid Receptor Interaction
Research published in pharmacological journals highlights the interaction of cyclohexylphenols with cannabinoid receptors. A study involving animal models showed that administration of cyclohexylphenol derivatives resulted in dose-dependent effects on behavior and physiological responses consistent with cannabinoid activity:
- Analgesic Effects : Reduced pain response was observed.
- Hypothermia Induction : Lowered body temperature was noted post-administration.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Cyclohexylphenol, and how can reaction conditions be optimized to minimize isomerization?
- Methodological Answer : The primary synthesis routes include:
- Acid-catalyzed cyclohexylation : Phenol reacts with cyclohexanol under acidic conditions (e.g., H₂SO₄) at 80–100°C, yielding this compound via electrophilic substitution.
- Friedel-Crafts alkylation : Cyclohexyl halides (e.g., cyclohexyl chloride) react with phenol in the presence of a Lewis acid catalyst (e.g., AlCl₃).
To minimize isomerization (e.g., to 4-Cyclohexylphenol), control reaction temperature (avoid excess heat) and use regioselective catalysts. Monitor progress via NMR to detect structural isomers .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features distinguish it from structural analogs?
- Methodological Answer :
- ¹H/¹³C NMR : The cyclohexyl group shows multiplet peaks at δ 1.2–2.2 ppm (¹H) and 25–35 ppm (¹³C). The phenolic -OH proton appears as a broad singlet (~δ 5.0 ppm) in CDCl₃.
- IR spectroscopy : A strong -OH stretch at 3200–3500 cm⁻¹ and aromatic C=C stretches at 1450–1600 cm⁻¹.
- Mass spectrometry (MS) : Molecular ion peak at m/z 176 (C₁₂H₁₆O⁺). Differentiation from analogs (e.g., 4-Cyclohexylphenol) relies on distinct cyclohexyl proton splitting patterns in NMR .
Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence experimental design?
- Methodological Answer :
- Solubility : Sparingly soluble in water (0.1–0.5 mg/mL at 25°C) but highly soluble in organic solvents (e.g., ethanol, DCM).
- logP (octanol-water) : Predicted ~3.2, indicating high lipophilicity.
These properties necessitate solvent selection (e.g., ethanol for dissolution) and purification via column chromatography. Solubility data should be validated using standardized shake-flask methods .
Advanced Research Questions
Q. How does the thermodynamic stability of this compound compare to its structural isomers, and what experimental approaches can quantify isomerization energy barriers?
- Methodological Answer : Isomerization to 4-Cyclohexylphenol is exothermic (ΔrH° = -2.4 ± 0.4 kJ/mol). Energy barriers can be quantified via:
- Differential scanning calorimetry (DSC) : Measure enthalpy changes during thermal isomerization.
- Kinetic studies : Monitor isomer ratios over time using HPLC under controlled temperatures (e.g., 50–80°C) .
Q. What strategies are recommended for analyzing substituent effects at the 5-position of the phenolic ring on the compound’s reactivity and bioactivity?
- Methodological Answer :
- Synthetic modification : Introduce substituents (alkyl, haloalkyl) via electrophilic substitution or cross-coupling reactions.
- Reactivity assays : Compare oxidation rates (e.g., with KMnO₄) or electrophilic substitution kinetics.
- Bioactivity screening : Test antimicrobial or antioxidant activity against structural analogs. Substituent steric/electronic effects can be modeled using DFT calculations .
Q. How should researchers resolve contradictions in reported solubility data for this compound across different studies?
- Methodological Answer :
- Standardize protocols : Use identical solvents, temperatures, and purity standards (≥98%).
- Validate methods : Cross-check with gravimetric analysis or UV-Vis quantification.
- Meta-analysis : Compare literature data (e.g., Handbook of Aqueous Solubility Data) to identify outliers caused by impurities or measurement techniques .
Q. What advanced chromatographic methods (e.g., HPLC-MS) are suitable for quantifying trace amounts of this compound in complex biological matrices?
- Methodological Answer :
- Sample preparation : Extract using SPE (C18 columns) and derivatize with acetic anhydride to enhance MS sensitivity.
- HPLC-MS parameters : Use a reversed-phase C18 column (3.5 µm, 150 × 2.1 mm) with a gradient of acetonitrile/0.1% formic acid. Monitor m/z 176 → 105 (characteristic fragment).
- Validation : Ensure limits of detection (LOD) < 1 ng/mL via spike-recovery experiments in plasma or tissue homogenates .
Properties
IUPAC Name |
2-cyclohexylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRPPTGLVPEMPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059487 | |
Record name | Phenol, 2-cyclohexyl- | |
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Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Cyclohexylphenol | |
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CAS No. |
119-42-6, 26570-85-4 | |
Record name | 2-Cyclohexylphenol | |
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Record name | o-Cyclohexylphenol | |
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Record name | Phenol, cyclohexyl- | |
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Record name | 2-CYCLOHEXYLPHENOL | |
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Record name | Phenol, 2-cyclohexyl- | |
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Record name | Phenol, 2-cyclohexyl- | |
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Record name | Cyclohexylphenol | |
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Record name | O-CYCLOHEXYLPHENOL | |
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Synthesis routes and methods
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